3-(4-Methoxyphenyl)-2-methylpropanal

Catalog No.
S1892199
CAS No.
5462-06-6
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methoxyphenyl)-2-methylpropanal

CAS Number

5462-06-6

Product Name

3-(4-Methoxyphenyl)-2-methylpropanal

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

VLFBSPUPYFTTNF-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)C=O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C=O

Chemical Properties

3-(4-Methoxyphenyl)-2-methylpropanal, also known as 4-Methoxy-α-methylbenzenepropanal or Canthoxal, is an aromatic aldehyde with the chemical formula C11H14O2. Its properties have been explored in scientific research. You can find its basic structure and information on PubChem https://pubchem.ncbi.nlm.nih.gov/compound/3-4-Methoxyphenyl-2-methylpropanal.

Potential Applications

Scientific studies have investigated the potential applications of 3-(4-Methoxyphenyl)-2-methylpropanal in various fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules. For instance, a 2003 study describes its use in the preparation of chroman derivatives [1].
  • Biological studies: For its potential biological properties. However, more research is needed in this area.

3-(4-Methoxyphenyl)-2-methylpropanal, also known by its IUPAC name, is an organic compound with the molecular formula C₁₁H₁₄O₂. It features a 4-methoxyphenyl group attached to a 2-methylpropanal backbone. This compound is characterized by its aromatic nature, stemming from the methoxy-substituted phenyl ring, and exhibits a distinctive aldehyde functional group. It is typically found as a colorless to pale yellow liquid with a sweet, floral aroma, making it of interest in various applications, particularly in the fragrance industry .

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols to form hemiacetals or acetals.
  • Oxidation: Under oxidative conditions, it can be converted into carboxylic acids.
  • Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo reactions with amines to form imines or with other carbonyl compounds in aldol condensation reactions.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .

Research on 3-(4-Methoxyphenyl)-2-methylpropanal indicates potential biological activities, particularly in the realm of cytotoxicity. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the methoxy group on the phenyl ring may enhance its interaction with biological targets due to increased lipophilicity and electron-donating properties .

Several synthetic routes have been developed for producing 3-(4-Methoxyphenyl)-2-methylpropanal:

  • Direct Formylation: This method involves the formylation of appropriate precursors using reagents like trimethyl orthoformate.
  • Multicomponent Reactions: Recent studies suggest that isonitrile-based multicomponent reactions can yield this compound effectively, allowing for the incorporation of diverse functional groups .
  • Catalytic Methods: Titanium tetrachloride-catalyzed processes have also been explored for synthesizing this compound with good yields .

These methods highlight the versatility in synthesizing 3-(4-Methoxyphenyl)-2-methylpropanal and its derivatives.

3-(4-Methoxyphenyl)-2-methylpropanal has several applications:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Cosmetics: It is utilized in various cosmetic formulations due to its aromatic properties.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules in medicinal chemistry .

Interaction studies involving 3-(4-Methoxyphenyl)-2-methylpropanal focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Such interactions are critical for understanding its pharmacological potential and mechanisms of action against cancer cells .

Several compounds share structural similarities with 3-(4-Methoxyphenyl)-2-methylpropanal. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethoxybenzaldehydeMethoxy group on phenyl ringSimpler structure; lacks methyl substitution
3-(4-Hydroxyphenyl)-2-methylpropanalHydroxyl group instead of methoxyPotentially different biological activity
3-(4-Ethoxyphenyl)-2-methylpropanalEthoxy group instead of methoxyIncreased steric hindrance

The uniqueness of 3-(4-Methoxyphenyl)-2-methylpropanal lies in its specific combination of functional groups, which may influence both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 1673 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1673 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1670 of 1673 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (93.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5462-06-6

Wikipedia

2-methyl-3-(p-methoxyphenyl)propanal

General Manufacturing Information

Benzenepropanal, 4-methoxy-.alpha.-methyl-: ACTIVE

Dates

Modify: 2023-08-16

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